1-Methylquinoxalino[2,3-a]phenazine
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Overview
Description
Quinoxalino[2,3-a]phenazine, 1-methyl- is a heterocyclic compound that belongs to the quinoxaline family. This compound is known for its unique structural properties, which include a fused ring system consisting of a quinoxaline and a phenazine moiety. The presence of these fused rings imparts significant electronic and photophysical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoxalino[2,3-a]phenazine, 1-methyl- typically involves the condensation of 2-nitroanilines with vicinal diols. One common method is the iron-catalyzed one-pot synthesis via transfer hydrogenative condensation. . The reaction conditions are mild, and water is liberated as the sole byproduct, making it an environmentally friendly approach.
Industrial Production Methods
Industrial production of quinoxalino[2,3-a]phenazine, 1-methyl- often involves large-scale synthesis using similar catalytic methods. The use of continuous flow reactors and optimized reaction conditions allows for the efficient production of this compound on an industrial scale. The scalability of the synthesis process ensures a consistent supply of high-purity quinoxalino[2,3-a]phenazine, 1-methyl- for various applications.
Chemical Reactions Analysis
Types of Reactions
Quinoxalino[2,3-a]phenazine, 1-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atoms in the quinoxaline and phenazine rings, which can act as nucleophilic or electrophilic centers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize quinoxalino[2,3-a]phenazine, 1-methyl- under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for reduction reactions.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine, chlorine) or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxalino[2,3-a]phenazine-2,3-diamine, while reduction reactions can produce various reduced derivatives of the compound.
Scientific Research Applications
Quinoxalino[2,3-a]phenazine, 1-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activity, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.
Industry: It is used in the production of dyes, fluorescent materials, and organic semiconductors.
Mechanism of Action
The mechanism of action of quinoxalino[2,3-a]phenazine, 1-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electron shuttle, modifying cellular redox states and regulating gene expression patterns . In photothermal therapy, it absorbs NIR light and converts it into heat, leading to localized cell death in cancerous tissues .
Comparison with Similar Compounds
Quinoxalino[2,3-a]phenazine, 1-methyl- is unique due to its fused ring structure and photophysical properties. Similar compounds include:
Quinoxaline: A simpler structure with only the quinoxaline ring, lacking the phenazine moiety.
Phenazine: Contains only the phenazine ring system without the quinoxaline component.
Quinoxalino[2,3-b]phenazine-2,3-diamine: A derivative with additional amino groups, used in fluorescent carbon nanodots.
These similar compounds share some properties but differ in their specific applications and reactivity, highlighting the uniqueness of quinoxalino[2,3-a]phenazine, 1-methyl-.
Properties
CAS No. |
189217-81-0 |
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Molecular Formula |
C19H12N4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
1-methylquinoxalino[2,3-a]phenazine |
InChI |
InChI=1S/C19H12N4/c1-11-5-4-8-14-17(11)23-19-16(21-14)10-9-15-18(19)22-13-7-3-2-6-12(13)20-15/h2-10H,1H3 |
InChI Key |
MHJRPNKSAIQVAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C3C=CC4=NC5=CC=CC=C5N=C4C3=N2 |
Origin of Product |
United States |
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